Cas no 1186663-24-0 (4-Fluorobenzenesulphonic Acid Monohydrate)

4-Fluorobenzenesulphonic Acid Monohydrate 化学的及び物理的性質
名前と識別子
-
- 4-Fluorobenzenesulphonic Acid Monohydrate
- 4-Fluorobenzenesulfonic acid hydrate (1:1)
- 4-fluorobenzenesulfonic acid;hydrate
- 1186663-24-0
- DB-295287
- 4-FLUOROBENZENESULPHONICACIDMONOHYDRATE
- SY006087
- CS-0441900
- MFCD12828683
- AC3124
- A926990
- 4-FLUOROBENZENESULFONIC ACID HYDRATE
-
- MDL: MFCD12828683
- インチ: InChI=1S/C6H5FO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2
- InChIKey: BZVCYJOVKZUHKY-UHFFFAOYSA-N
- ほほえんだ: O=S(C1=CC=C(F)C=C1)(O)=O.[H]O[H]
計算された属性
- せいみつぶんしりょう: 194.00500
- どういたいしつりょう: 194.00490804g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 211
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8Ų
じっけんとくせい
- PSA: 71.98000
- LogP: 2.08890
4-Fluorobenzenesulphonic Acid Monohydrate セキュリティ情報
- ちょぞうじょうけん:(BD173785)
4-Fluorobenzenesulphonic Acid Monohydrate 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
4-Fluorobenzenesulphonic Acid Monohydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512567-5g |
4-Fluorobenzenesulfonic acid hydrate |
1186663-24-0 | 98% | 5g |
¥7559.00 | 2024-08-09 | |
Ambeed | A139469-25g |
4-Fluorobenzenesulphonic Acid Monohydrate |
1186663-24-0 | 98+% | 25g |
$412.0 | 2024-04-25 | |
eNovation Chemicals LLC | K51382-5g |
4-Fluorobenzenesulphonic Acid Monohydrate |
1186663-24-0 | 95% | 5g |
$825 | 2025-02-19 | |
Alichem | A019087497-10g |
4-Fluorobenzenesulphonic Acid Monohydrate |
1186663-24-0 | 95% | 10g |
$400.00 | 2023-09-04 | |
eNovation Chemicals LLC | K51382-5g |
4-Fluorobenzenesulphonic Acid Monohydrate |
1186663-24-0 | 95% | 5g |
$860 | 2023-05-12 | |
Crysdot LLC | CD12175150-10g |
4-Fluorobenzenesulphonic Acid Monohydrate |
1186663-24-0 | 95+% | 10g |
$383 | 2024-07-23 |
4-Fluorobenzenesulphonic Acid Monohydrate 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
4-Fluorobenzenesulphonic Acid Monohydrateに関する追加情報
Introduction to 4-Fluorobenzenesulphonic Acid Monohydrate (CAS No: 1186663-24-0)
4-Fluorobenzenesulphonic Acid Monohydrate, with the chemical identifier CAS No: 1186663-24-0, is a fluorinated aromatic sulfonic acid derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its monohydrate form, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a fluorine atom at the para position relative to the sulfonic acid group enhances its reactivity and electronic characteristics, which are leveraged in medicinal chemistry for designing novel therapeutic agents.
The sulfonic acid moiety in 4-Fluorobenzenesulphonic Acid Monohydrate imparts strong acidic properties, making it useful in various synthetic transformations, including nucleophilic substitution reactions and metal coordination studies. The monohydrate form indicates that the compound is associated with a water molecule, which can influence its solubility and stability under different conditions. This aspect is particularly relevant in pharmaceutical applications, where the solubility profile of active ingredients can impact drug formulation and bioavailability.
Recent research has highlighted the utility of 4-Fluorobenzenesulphonic Acid Monohydrate in the development of fluorinated heterocycles, which are known for their enhanced metabolic stability and binding affinity to biological targets. For instance, studies have demonstrated its role as a key intermediate in synthesizing fluorinated benzodiazepines and other neuroactive compounds. The fluorine atom's ability to modulate electronic effects and steric interactions has been exploited to improve the pharmacological properties of these derivatives.
In addition to its applications in medicinal chemistry, 4-Fluorobenzenesulphonic Acid Monohydrate has found relevance in materials science, particularly in the synthesis of organic electronic materials. The fluorinated aromatic ring can contribute to the electron-withdrawing properties of polymers and small molecules used in optoelectronic devices. Researchers have explored its incorporation into conductive polymers and light-emitting diodes (LEDs), where its structural rigidity and electronic characteristics enhance device performance.
The synthesis of 4-Fluorobenzenesulphonic Acid Monohydrate typically involves fluorination reactions followed by sulfonation processes. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and selectivity. These methods align with the growing trend toward sustainable chemistry practices, reducing waste and improving atom economy.
From an industrial perspective, the demand for 4-Fluorobenzenesulphonic Acid Monohydrate is driven by its versatility in pharmaceutical synthesis. Companies specializing in fine chemicals have optimized production processes to meet the growing need for fluorinated intermediates. Innovations in continuous flow chemistry have enabled scalable and cost-effective manufacturing, ensuring a steady supply for research institutions and pharmaceutical companies.
The safety profile of 4-Fluorobenzenesulphonic Acid Monohydrate is another critical consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to prevent exposure during synthesis and application. Personal protective equipment (PPE) such as gloves, goggles, and lab coats is recommended when working with this compound. Storage conditions should also be controlled to maintain stability and prevent degradation.
In conclusion, 4-Fluorobenzenesulphonic Acid Monohydrate (CAS No: 1186663-24-0) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features, coupled with recent advancements in synthetic methodologies, position it as a cornerstone intermediate in modern chemical research. As scientists continue to explore new frontiers in drug discovery and material innovation, the role of this compound is expected to expand further.
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